Alpinetin exerts its effects by modulating several critical cellular signaling pathways. The following diagram illustrates two of its primary mechanisms: inhibiting inflammation via the TLR4/NF-κB pathway and activating the antioxidant Nrf2 pathway.
Diagram 1. Key molecular mechanisms of this compound: inhibition of the pro-inflammatory TLR4/MyD88/NF-κB pathway and activation of the antioxidant Nrf2 pathway.
The quantitative pharmacological effects of this compound observed in various disease models are summarized below.
| Pharmacological Effect | Experimental Model | Key Findings / Quantitative Outcomes | Proposed Mechanism of Action |
|---|---|---|---|
| Cardioprotection [1] [2] | Rat AMI model (LAD ligation) | ↓ Infarct size; ↑ Ejection Fraction (LVEF) & Fractional Shortening (LVFS); ↓ LV mass index; ↓ Inflammatory cytokines (IL-6, TNF-α); ↓ Collagen deposition [1] [2] | Inhibition of TLR4/MyD88/NF-κB signaling pathway [1] [2] |
| Neuroprotection [3] | Rat ischemic stroke model (Rt.MCAO) | ↓ Cerebral infarct volume (~30%); ↑ Neuronal density in cortex & hippocampus; ↓ MDA; ↑ CAT, GSH-Px, SOD; ↓ COX-2, IL-6 [3] | Antioxidant and anti-inflammatory activity [3] |
| Anti-arthritic [4] | Mouse osteoarthritis model (DMM + Iron Dextran) | ↓ OARSI score (5.75 vs 3.75); ↓ Chondrocyte apoptosis (19.41% vs 9.82%); ↓ ROS; ↑ NRF2, HO-1 [4] | Activation of NRF2/HO-1 pathway [4] |
| Anti-sepsis [5] | Mouse sepsis model (CLP) | ↑ Survival rate (20% to 53.3%); ↓ Plasma IL-6 & TNF-α; ↓ Splenic neutrophils; ↑ CD4+ & CD8+ T cell count [5] | Suppression of inflammatory response and oxidative stress [5] |
| In Vitro Anti-inflammatory [6] | LPS-induced RAW 264.7 macrophages | ↓ TNF-α, IL-6, IL-1β; ↓ p-IκB, p-p65, p-ERK, p-p38 [6] | Inhibition of NF-κB and MAPK pathways [6] |
For researchers aiming to validate these findings, here are detailed methodologies for central in vivo and in vitro models.
Pharmacokinetic studies are critical for understanding the biological fate of this compound and its developmental challenges.
| Aspect | Key Findings |
|---|---|
| Absorption & Bioavailability | Poor oral bioavailability due to extensive first-pass metabolism [7] [8]. |
| Metabolism | Extensive glucuronidation is the primary metabolic pathway [7] [9] [8]. Also metabolized to phenolic acids [9]. |
| Distribution | Detected in plasma, urine, bile, and feces [9]. |
| Elimination | Excreted via urine, bile, and feces [9]. |
| Analytical Methods | UPLC-Q-TOF-MS is effective for metabolite profiling in biological samples [9]. |
The metabolic fate of this compound after administration involves several phases, leading to the formation of various metabolites.
Diagram 2. The metabolic pathway of this compound, showing extensive glucuronidation as the primary metabolic fate leading to excretion.
Despite promising pharmacological data, several challenges and research gaps remain for the development of this compound as a therapeutic agent [7] [8]:
This compound (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone, a subclass of flavonoids [1]. It was first isolated from Alpinia intermedia Gagnep. and is recognized for its low systemic toxicity [1].
The table below summarizes the primary natural sources of this compound, with plants from the Zingiberaceae family being the most prominent sources [1].
| Plant Source | Family | Part of Plant (if specified) |
|---|---|---|
| Alpinia intermedia Gagnep. | Zingiberaceae | - |
| Alpinia hainanensis K. Schum. | Zingiberaceae | - |
| Alpinia mutica Roxb. | Zingiberaceae | - |
| Alpinia pinnanensis T. L. Wu & S. J. Chen | Zingiberaceae | - |
| Amomum subulatum Roxb. (Cardamom) | Zingiberaceae | Seeds |
| Boesenbergia rotunda (L.) Mansf. | Zingiberaceae | - |
| Campomanesia phaea (O.Berg) Landrum | Myrtaceae | - |
| Carya cathayensis Sarg. | Juglandaceae | - |
| Dalbergia odorifera T.C.Chen | Fabaceae | - |
| Mikania micrantha Kunth | Asteraceae | - |
| Scutellaria barbata D. Don | Lamiaceae | Herb pair (with Oldenlandia diffusa) |
| Scutellaria indica L. | Lamiaceae | - |
This compound is also a key component in several Chinese patent drugs—such as Jianweizhitong Tablets and Fufangcaodoukou Tincture—traditionally used to treat digestive disorders like epigastric pain and nausea [1].
This compound exhibits a wide range of pharmacological activities by modulating multiple cellular signaling pathways [1] [2]. The table below summarizes its core mechanisms and effects.
| Pharmacological Activity | Key Molecular Targets & Mechanisms | Experimental Models/Context |
|---|---|---|
| Anti-inflammatory | Inhibits TLR4/MyD88/NF-κB pathway; reduces TNF-α, IL-6, IL-1β [3] [4] [5]. | LPS-induced mastitis (mice) [5]; Acute myocardial infarction (rats) [3] [6]; IL-1β-exposed nucleus pulposus cells [4]. |
| Antioxidant | Activates NRF2/HO-1 signaling pathway [7] [8]. | Iron overload-related osteoarthritis (mice & chondrocytes) [7] [8]. |
| Anticancer | Induces apoptosis; increases caspase-3/9, PARP, Bax; decreases Bcl-2 [1] [2]. | Breast cancer cells (4T1, MCF-7) [1] [2]. |
| Cardiovascular Protection | Inhibits TLR4/MyD88/NF-κB pathway; reduces infarct size, improves cardiac function, attenuates remodeling [3] [6]. | Acute myocardial infarction (rat model) [3] [6]. |
| Hepatoprotective | Inhibits NF-κB/MAPK signaling pathways [1]. | Liver injury models [1]. |
| Antimicrobial & Antiviral | Not fully elucidated [2]. | Helicobacter pylori; Respiratory syncytial virus (RSV) [2]. |
These multifaceted mechanisms are interconnected, as visualized in the following pathway diagram.
This compound's core mechanisms of action involve inhibiting pro-inflammatory TLR4/NF-κB signaling, activating antioxidant NRF2/HO-1 pathway, and inducing mitochondrial apoptosis in cancer cells.
For researchers, here are detailed methodologies from seminal studies demonstrating this compound's effects.
This protocol is adapted from a study on LPS-induced mastitis in mice [5].
This protocol is based on a 2025 study investigating iron overload-related osteoarthritis [7] [8].
A critical point for pharmaceutical applications is that this compound undergoes extensive first-pass glucuronidation, leading to poor oral bioavailability [1]. This is a key challenge that formulation strategies must address for its development as an oral drug.
The following diagrams illustrate how alpinetin interacts with two major signaling cascades to exert its anti-inflammatory and antioxidant effects.
Diagram 1: this compound suppresses inflammation by simultaneously inhibiting the TLR4/NF-κB and MAPK signaling pathways.
Diagram 2: this compound activates the antioxidant Nrf2 pathway while inhibiting the pro-inflammatory NLRP3 inflammasome.
The multi-targeted mechanism of this compound translates to significant therapeutic efficacy across various inflammatory disease models, as shown in the quantitative data below.
| Disease Model | Dosage & Route | Key Quantitative Outcomes | Citation |
|---|---|---|---|
| Acute Myocardial Infarction (Rat) | Not specified | Infarct size: ↓; Ejection Fraction (LVEF): ↑; IL-6 & TNF-α in heart tissue: ↓ [1] [2]. | [1] [2] |
| Experimental Colitis (Mouse) | 25, 50, 100 mg/kg (i.p.) | Disease Activity Index: ↓ in a dose-dependent manner; Colon length: preserved; MPO activity: ↓; TNF-α & IL-1β: ↓ [3]. | [3] |
| Ischemic Stroke (Rat) | 25, 50, 100 mg/kg (i.p.) | Cerebral infarct volume: ↓ by ~30%; Neuronal density: ↑ in cortex and hippocampus; Oxidative stress (MDA): ↓; Antioxidant enzymes (SOD, CAT): ↑ [4]. | [4] |
| Alcoholic Liver Disease (Mouse) | Lieber-DeCarli diet model | Serum ALT & AST: ↓; Hepatic steatosis & inflammation: ↓; Oxidative stress (MDA): ↓ [5]. | [5] |
| Spinal Cord Injury (Rat) | Not specified | Neuronal apoptosis: ↓; Axonal regeneration: ↑; Recovery of motor function: improved [6]. | [6] |
For researchers looking to replicate or build upon these findings, here are the essential methodologies from key studies.
In Vitro Model (Macrophages):
In Vivo Model (Acute Myocardial Infarction - AMI):
While this compound shows broad therapeutic potential, its drug development faces a challenge. Pharmacokinetic studies indicate that this compound may have poor oral bioavailability, largely due to extensive glucuronidation [8]. This is a crucial consideration for formulating effective delivery strategies. Future research should focus on:
The table below consolidates the available quantitative and qualitative data on Alpinetin's safety and toxicity.
| Aspect | Details / Quantitative Data | Model / Context | Source |
|---|---|---|---|
| GHS Hazard Classification | Acute Toxicity (Oral, Category 4), Hazard Code: H302 (Harmful if swallowed). Aquatic Toxicity (Category 1), Hazard Code: H410 (Very toxic to aquatic life). | Safety Data Sheet (SDS) for laboratory chemicals | [1] |
| Acute In Vivo Toxicity (Animal) | Intraperitoneal (i.p.) administration of 50 mg/kg showed no major toxicity; used in multiple studies. | Mouse models of inflammation and liver injury | [2] [3] |
| In Vitro Cytotoxicity | No significant effect on cell viability or LDH release in human nucleus pulposus cells at concentrations up to 80 μM. | Human cell culture | [4] |
| In Vitro Cytotoxicity (Other) | No toxic effect on the proliferation of bone marrow-derived macrophages (BMMs) after 48 hours at concentrations below 40 μM. | Mouse cell culture | [5] |
| Systemic Toxicity Profile | Described as having low systemic toxicity in published reviews, though comprehensive toxicology studies are lacking. | Literature Review | [3] [6] |
For researchers looking to replicate or build upon existing safety assessments, here are the methodologies from key studies:
This compound's therapeutic effects and low toxicity are linked to its modulation of key cellular signaling pathways. The diagram below illustrates its primary mechanisms related to anti-inflammatory and antioxidant activities.
This diagram shows how this compound exerts anti-inflammatory and antioxidant effects by targeting key pathways like TLR4/MyD88, MAPK, and PI3K, and by boosting natural antioxidant defenses [2] [7] [4].
A significant challenge in developing this compound as an oral drug is its poor oral bioavailability, which is associated with extensive first-pass metabolism and glucuronidation in the body [3] [6]. After intraperitoneal administration, the elimination half-life was approximately 9 hours, suggesting good systemic exposure through this route [7] [8].
While the existing data is promising, several critical gaps remain for a complete preclinical safety profile:
This compound is a natural dihydroflavonoid (7-hydroxy-5-methoxyflavanone) first isolated from Alpinia intermedia Gagnep. (Zingiberaceae) [1] [2]. It has been identified in numerous medicinal plants across different families, with high concentrations found in various Alpinia species, and is a component of several Chinese patent medicines used for digestive disorders [1] [2].
Quantitative Content of this compound in Selected Medicinal Plants
| Botanical Family | Botanical Name | Plant Part | Content |
|---|---|---|---|
| Zingiberaceae | Alpinia hainanensis K. Schum. | Seeds | 4.38 - 6.71 mg/g [1] |
| Zingiberaceae | Alpinia mutica Roxb. | Rhizomes | ~1.33 mg/g [1] |
| Lamiaceae | Scutellaria indica L. | Rhizomes | ~1.64 mg/g [1] |
| Polygonaceae | Persicaria limbata | Leaves | ~3.85% [1] |
| Fabaceae | Dalbergia odorifera T.C.Chen | Heartwood | 0.01 - 0.09 mg/g [1] |
Modern research confirms this compound's diverse pharmacological profile, primarily mediated through modulating key signaling pathways.
Summary of this compound's Key Pharmacological Mechanisms
Key Experimental Evidence for this compound's Efficacy | Disease Model | Key Findings | Proposed Mechanism | Citation | | :--- | :--- | :--- | :--- | | Acute Lung Injury (LPS-induced in mice) | ↓ TNF-α, IL-6, IL-1β in BALF; reduced inflammatory cell infiltration and pulmonary edema. | Inhibition of NF-κB and MAPK (p38, JNK, ERK) signaling pathways. [3] | | Hepatocellular Carcinoma (HepG2 cells) | Suppressed cell proliferation, G0/G1 cell cycle arrest; enhanced sensitivity to cisplatin. | Upregulation of phosphorylated MKK7, activating the JNK pathway. [4] | | Alcohol-Associated Liver Disease (Lieber-DeCarli mouse model) | ↓ Serum ALT, AST; ↓ oxidative stress (MDA); ↓ pro-inflammatory cytokines and ER stress. | Antioxidant and anti-inflammatory activities; modulation of ER stress. [5] | | Inflammatory Bowel Disease (DSS-induced colitis in mice) | Alleviated disease severity, colon shortening, and inflammatory infiltration. | Activation of the Pregnane X Receptor (PXR), leading to inhibition of NF-κB. [6] | | Iron-Overload Osteoarthritis (Mouse chondrocytes) | Improved cell viability, reduced apoptosis and ROS production. | Activation of the NRF2/HO-1 signaling pathway. [7] | | Intervertebral Disc Degeneration (IL-1β-exposed NPCs) | Inhibited apoptosis, inflammation, oxidative stress, and ECM degradation. | Inactivation of the TLR4/MyD88 signaling pathway. [8] |
For researchers aiming to validate or build upon these findings, here are summaries of critical methodologies used in the cited studies.
1. In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
2. In Vivo Hepatoprotective Efficacy (Lieber-DeCarli Ethanol Diet Model)
A significant challenge for the clinical development of this compound is its poor oral bioavailability, which is largely attributed to extensive first-pass glucuronidation [1] [9] [2]. This pharmacokinetic profile necessitates the exploration of advanced drug delivery strategies, such as nanotechnology-based systems, to improve its absorption and systemic exposure [9]. Despite this, this compound is noted for its low systemic toxicity, enhancing its appeal as a drug candidate [2].
While direct antibacterial/antiviral data is sparse, alpinetin exhibits a broad range of other therapeutic properties through multiple mechanisms, which are summarized in the table below.
| Pharmacological Activity | Observed Effects / Mechanisms | Experimental Models (Examples) |
|---|---|---|
| Anti-inflammatory [1] [2] [3] | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); inhibits NF-κB and MAPK (ERK, p38) signaling pathways. | LPS-stimulated RAW 264.7 macrophages; mouse model of acute lung injury (ALI) [2]. |
| Antioxidant [4] [5] | Reduces Malondialdehyde (MDA) levels; increases activity of antioxidant enzymes (CAT, GSH-Px, SOD); activates NRF2/HO-1 pathway. | Rat model of ischemic stroke; mouse model of iron-overload osteoarthritis; chondrocytes [4] [5]. |
| Cardioprotective [6] | Reduces infarct size, improves cardiac function, attenuates inflammation and remodeling; inhibits TLR4/MyD88/NF-κB pathway. | Rat model of acute myocardial infarction (AMI) [6]. |
| Neuroprotective [4] | Reduces cerebral infarct volume, decreases neuronal loss, lowers oxidative stress and inflammation. | Rat model of ischemic stroke (Rt.MCAO) [4]. |
| Anticancer [1] [3] | Suppresses proliferation and invasiveness, induces apoptosis. | Various human carcinoma cell lines (e.g., breast, lung, ovarian cancer) [1]. |
| Antibacterial [1] [3] | Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results. | Information missing from search results. |
| Antiviral [1] | Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results. | Information missing from search results. |
For researchers looking to replicate or build upon existing work, here are the methodologies from pivotal studies on this compound's anti-inflammatory and antioxidant effects.
In Vitro Anti-inflammatory Study on Macrophages [2] [3]:
In Vivo Antioxidant Study in Osteoarthritis [5]:
The anti-inflammatory mechanism of this compound, as studied in LPS-stimulated macrophages, primarily involves the suppression of the NF-κB and MAPK signaling pathways. The flow below illustrates this process.
This compound inhibits LPS-induced inflammation by blocking NF-κB and MAPK pathways.
Several studies have investigated the properties of this compound that are relevant for drug development.
The current search results lack detailed information on this compound's antibacterial and antiviral mechanisms. To advance research in this area, I suggest you:
This compound (7-hydroxy-5-methoxyflavanone; C₁₆H₁₄O₄) is a natural dihydroflavone compound first isolated from Alpinia intermedia Gagnep. and subsequently identified in various medicinal plants within the Zingiberaceae family, particularly Amomum subulatum Roxb. (greater cardamom). This bioactive flavonoid demonstrates diverse therapeutic activities including anti-inflammatory, anticancer, antioxidant, hepatoprotective, and neuroprotective effects through modulation of multiple signaling pathways such as TLR4/MyD88/NF-κB, with reportedly low systemic toxicity. This compound serves as a key marker compound in several Chinese patent medicines (e.g., Jianweizhitong tablet, Fufangcaodoukou tincture) used traditionally for treating digestive disorders, highlighting its pharmaceutical relevance. [1] [2]
The chemical structure of this compound features a flavanone backbone with specific substitutions at positions 5 and 7 (methoxy and hydroxy groups, respectively), which influences its analytical behavior and pharmacological properties. Despite its promising therapeutic potential, this compound faces challenges related to its pharmacokinetic profile, including extensive first-pass glucuronidation metabolism resulting in poor oral bioavailability. This complex metabolic fate necessitates reliable analytical methods not only for quality control of herbal preparations but also for pharmacokinetic studies and drug development efforts. The development of robust HPLC methods for this compound quantification addresses these needs by enabling precise measurement in both pharmaceutical formulations and biological matrices. [1] [3]
The development of a reliable HPLC method for this compound quantification requires careful optimization of chromatographic parameters to achieve adequate separation, peak symmetry, and detection sensitivity. Based on validated methods reported in the literature, the following conditions have been demonstrated to provide effective separation and quantification of this compound from complex matrices:
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | C18 reverse phase (250 × 4.6 mm, 5 µm) | Luna C18, SunFire C18, Hypersil BDS C18 |
| Mobile Phase | Methanol:Water (70:30, v/v) | Acetonitrile:Water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min | 0.2 mL/min (UPLC applications) |
| Detection Wavelength | 290 nm | 295 nm (HPTLC) |
| Injection Volume | 10-20 µL | 3 µL (UPLC applications) |
| Column Temperature | Ambient (25°C) | 40°C |
| Retention Time | ~5.7 minutes | ~16 minutes (UPLC) |
| Run Time | 15-30 minutes | Dependent on sample complexity |
The isocratic elution system with methanol and water in a 70:30 ratio provides excellent separation efficiency with a sharp, symmetric peak for this compound (theoretical plates >7812) and satisfactory resolution from closely eluting compounds. The retention time of approximately 5.7 minutes allows for rapid analysis while maintaining sufficient separation from potential matrix interferences. For method robustness, slight adjustments to the mobile phase ratio (±5%) may be implemented to compensate for column age or specific instrument characteristics, though such modifications should be validated to ensure consistent performance. [2]
The detection wavelength of 290 nm corresponds to the maximum UV absorption of this compound, optimizing sensitivity for quantification. Alternative detection approaches include the use of photodiode array (PDA) detectors for peak purity assessment, which is particularly valuable in method development and when analyzing complex samples such as plant extracts or biological matrices. For laboratories equipped with UPLC systems, the method can be readily adapted using smaller particle size columns (e.g., 1.8 µm) and adjusted flow rates to achieve faster analysis times while maintaining or improving separation efficiency. [2] [4]
The HPLC system should comprise a quaternary or binary pump, degasser, auto-sampler or manual injection system, column thermostat, and UV/Vis or PDA detector. Data acquisition and processing are typically managed by appropriate chromatography software such as YL-Clarity, Chem Station, or similar platforms. Prior to sample analysis, system suitability tests must be performed to verify that the complete analytical system is functioning properly and capable of providing data of acceptable quality. [2] [5]
Table 2: System Suitability Requirements for this compound HPLC Analysis
| Parameter | Acceptance Criteria | Typical Values for this compound |
|---|---|---|
| Theoretical Plates | >2000 | 7812 |
| Tailing Factor | ≤2.0 | 0.971 |
| Asymmetry Factor | 0.8-1.5 | 0.947 |
| Repeatability (%RSD) | ≤2.0% | <1.0% |
| Resolution | >1.5 | Application-dependent |
For this compound analysis, the theoretical plate count should exceed 2000, though optimized methods typically achieve values above 7000, indicating high column efficiency. The tailing factor should be ≤2.0, with optimized methods demonstrating values接近1.0, indicating symmetric peak shape. Repeatability is assessed through multiple injections of a standard solution, with the relative standard deviation (RSD) of peak areas not exceeding 2.0%. Resolution from closely eluting compounds (particularly cardamonin in plant extracts) should be sufficient (Rs >1.5) to ensure accurate integration and quantification. These system suitability criteria should be established during method validation and monitored throughout the method's lifecycle to ensure consistent performance. [2] [5]
The extraction efficiency of this compound from plant material significantly influences quantitative results, with the choice of extraction technique impacting both yield and analysis time. Several extraction methods have been systematically evaluated for this compound, each offering distinct advantages depending on the application requirements:
Figure 1: Workflow for sample preparation of plant material prior to HPLC analysis.
Conventional Extraction (CE): Accurately weigh 2.0 g of powdered plant material and transfer to a 250 mL round-bottom flask. Add 100 mL of 70% methanol and reflux for 30-60 minutes below 50°C. Filter the extract and repeat the extraction twice more with fresh solvent. Combine all filtrates and evaporate under vacuum to dryness. Reconstitute the residue in 10 mL HPLC-grade methanol and filter through a 0.22 μm syringe filter before HPLC analysis. This method provides complete extraction but requires extended processing time and larger solvent volumes. [2]
Ultrasonic Extraction (USE): Accurately weigh 2.0 g of powdered plant material and transfer to a 250 mL beaker. Add 100 mL of 70% methanol and sonicate for 20 minutes. Filter the extract and evaporate under vacuum to dryness. Reconstitute the residue in 10 mL HPLC-grade methanol and filter through a 0.22 μm syringe filter before HPLC analysis. This approach offers reduced extraction time and lower solvent consumption compared to conventional methods while maintaining good extraction efficiency. [2]
Matrix Solid-Phase Dispersion (MSPD): Accurately weigh 200 mg of powdered plant material and blend thoroughly with 800 mg of silica in a glass mortar using a pestle to produce a homogeneous mixture. Pack the mixture into a 6 mL solid-phase extraction tube containing filter discs on both sides. Wash the column with 5% methanol to remove polar matrix components, then elute this compound with 5 mL of 70% methanol. Evaporate the eluent under nitrogen stream, reconstitute the residue in 1.0 mL HPLC-grade methanol, and filter through a 0.22 μm syringe filter before HPLC analysis. MSPD provides superior efficiency for this compound extraction, simplifying the process while reducing solvent consumption and extraction time. This technique is particularly advantageous for complex matrices, offering high recovery rates with minimal matrix interference. [2]
For the analysis of this compound in biological matrices (plasma, urine, bile, feces), sample preparation must address the challenges of complex matrices and lower analyte concentrations. The following protocol has been validated for pharmacokinetic and metabolic studies:
Protein Precipitation Protocol for Plasma Samples:
This protein precipitation approach provides efficient cleanup for plasma samples while maintaining the stability of this compound and its metabolites. For urine samples, follow the same protocol with 1 mL initial sample volume. For bile samples, use 1 mL initial volume. For feces, lyophilize and mill the samples, then weigh 100 mg and ultrasonically extract with 1 mL methanol for 60 minutes before proceeding with the protein precipitation protocol. The extraction recovery for this compound from biological matrices using this method typically exceeds 85%, providing sufficient sensitivity for quantitative analysis in pharmacokinetic studies. [3]
HPLC methods for this compound quantification must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility. The validation encompasses several key parameters that collectively demonstrate the method's suitability for its intended purpose:
Table 3: Method Validation Parameters and Results for this compound HPLC Analysis
| Validation Parameter | Experimental Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-50 µg/mL | Application-dependent |
| Correlation Coefficient (r²) | ≥0.999 | ≥0.999 |
| Limit of Detection (LOD) | 0.415-0.946 µg/mL | Signal-to-noise ratio ≥3:1 |
| Limit of Quantification (LOQ) | 1.260-2.868 µg/mL | Signal-to-noise ratio ≥10:1 |
| Precision (%RSD) | <1.1% | ≤2.0% |
| Trueness/Accuracy | 99.59-100.08% | 98-102% |
| Robustness | Retention time RSD <1% | Method resistant to small variations |
| Specificity | No interference from excipients | Baseline separation of analyte peak |
The linearity of the method should be demonstrated across the expected concentration range, typically 10-50 μg/mL for pharmaceutical formulations, with correlation coefficients (r²) ≥0.999. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively, though these values may vary slightly between instruments. Method precision, expressed as relative standard deviation (%RSD), should not exceed 2.0% for repeatability of standard solutions. Accuracy is validated through recovery studies, with acceptable recovery rates typically ranging between 98-102% of the theoretical value. [2] [6] [5]
Linearity and Range:
Precision (Repeatability):
Intermediate Precision:
Accuracy/Recovery:
Specificity:
Robustness:
Understanding the metabolic fate of this compound is essential for comprehensive pharmacological evaluation and interpretation of its therapeutic effects. Recent studies utilizing UPLC-Q-TOF-MS have identified multiple metabolites of this compound in biological samples, revealing extensive biotransformation following administration:
Figure 2: Major metabolic pathways of this compound identified in biological systems.
The metabolic profiling of this compound reveals extensive biotransformation, with fifteen distinct metabolites identified in rat plasma, urine, bile, and feces after intragastric administration. The prototype compound (unchanged this compound), glucuronide conjugates, and phenolic acids represent the predominant forms detected across biological matrices. The extensive glucuronidation of this compound, occurring primarily at its hydroxyl group, contributes significantly to its poor oral bioavailability and represents a major elimination pathway. These findings provide critical insights for understanding both the pharmacokinetic behavior and potential pharmacological activities of this compound metabolites, which may contribute to the compound's overall therapeutic effects. [3]
Sample Collection and Preparation:
UPLC-Q-TOF-MS Analysis:
Metabolite Identification Strategy:
This comprehensive approach enables systematic identification and characterization of this compound metabolites, providing valuable information for understanding its complete pharmacological profile. [3]
The validated HPLC method for this compound quantification serves as an essential tool for quality control of herbal medicines and traditional preparations containing this compound-rich botanicals. Specific applications include:
Standardization of Raw Materials: Quantitative analysis of this compound content in medicinal plants such as Amomum subulatum (greater cardamom) and other Zingiberaceae species to ensure consistent quality and potency of starting materials.
Batch-to-Batch Consistency: Monitoring this compound levels across different production batches to verify manufacturing consistency and product quality, with established specifications for acceptable content ranges.
Stability Studies: Assessing this compound stability under various storage conditions (temperature, humidity, light exposure) to establish appropriate shelf life and storage recommendations for finished products.
Authentication of Herbal Material: Using this compound content as a marker for authenticating herbal material and detecting adulteration or substitution with inferior quality botanicals.
For these applications, the HPLC method provides the necessary specificity, accuracy, and precision to ensure reliable quantification. Establishing validated methods for marker compounds like this compound is particularly important for herbal medicines with complex compositions, where multiple bioactive constituents may contribute to the overall therapeutic effect. [1] [2]
The analytical methods described in this protocol support various research applications aimed at understanding the pharmacological behavior and therapeutic potential of this compound:
Bioavailability Studies: Quantifying this compound concentrations in plasma following different administration routes (oral, intravenous, intraperitoneal) to determine absolute bioavailability and guide formulation development strategies.
Tissue Distribution Studies: Measuring this compound and its metabolites in various tissues (liver, brain, heart) to understand distribution patterns and target organ exposure.
Drug Interaction Studies: Evaluating potential metabolic interactions by monitoring this compound concentrations in the presence of enzyme inhibitors or inducers.
Dose Proportionality Studies: Assessing the relationship between administered dose and systemic exposure to establish appropriate dosing regimens.
Formulation Development: Supporting the development of optimized dosage forms by comparing the bioavailability of this compound from different formulations.
These applications leverage the sensitivity and specificity of the HPLC method to generate reliable pharmacokinetic data, contributing to the understanding of this compound's in vivo behavior and supporting its development as a potential therapeutic agent. [1] [8] [3]
Peak Tailing: If peak tailing is observed (tailing factor >2.0), consider adding small amounts of acid (0.1% formic acid) to the mobile phase, reducing the injection volume, or using a column with different stationary phase chemistry.
Retention Time Drift: Significant retention time drift may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase regularly, monitor column performance, and consider using a column thermostat for better temperature control.
Reduced Resolution: If resolution between this compound and closely eluting compounds decreases, slightly adjust the mobile phase composition (e.g., 65:35 or 75:25 methanol:water), reduce the flow rate to 0.8 mL/min, or replace the column if severely degraded.
Carryover: Significant carryover between injections may be addressed by implementing a more effective needle wash procedure, increasing the strength of the wash solvent, or checking for contamination in the injection system.
Baseline Noise: Excessive baseline noise can result from contaminated mobile phase, air bubbles in the detector, or detector lamp issues. Filter mobile phase, degas thoroughly, and ensure proper system maintenance.
The HPLC method described herein can be adapted for specific analytical needs or equipment constraints:
For Faster Analysis: Reduce column length to 100-150 mm while maintaining 5 μm particle size, or use columns with smaller particle sizes (3 μm) with appropriate pressure capabilities. Adjust flow rates accordingly while monitoring resolution.
For Enhanced Sensitivity: Utilize fluorescence detection if available (after establishing excitation/emission maxima for this compound) or consider LC-MS/MS for ultimate sensitivity in biological matrices.
For Different Matrices: When analyzing complex biological samples, additional sample cleanup steps such as liquid-liquid extraction or solid-phase extraction may be incorporated to reduce matrix effects and extend column life.
For Green Chemistry Considerations: Evaluate the potential for replacing methanol with alternative, more environmentally friendly solvents while maintaining chromatographic performance.
The comprehensive HPLC method detailed in this application note provides a validated approach for the reliable quantification of this compound in various matrices, including plant materials, pharmaceutical formulations, and biological samples. The method demonstrates excellent precision, accuracy, and sensitivity while offering practical advantages such as simple sample preparation and relatively short analysis time. The inclusion of metabolic profiling protocols further enhances the utility of this methodology for comprehensive pharmacological evaluation of this compound. As research into the therapeutic potential of this promising flavonoid continues to expand, robust analytical methods such as the one described here will play a crucial role in supporting quality control, pharmacokinetic studies, and ultimately, the development of this compound-based therapeutics. [1] [2] [3]
Alpinetin is a natural dihydroflavonoid compound found in various medicinal plants, particularly in the Zingiberaceae family such as Amomum subulatum Roxb. (greater cardamom) and Alpinia species [1] [2]. It has demonstrated significant pharmacological potential including anti-inflammatory, antitumor, antibacterial, antiviral, and cardioprotective activities [3] [4] [5]. The development of validated analytical methods for quantifying this compound is crucial for quality control of herbal medicines and supporting pharmacological research. High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable, cost-effective, and efficient analytical technique suitable for the analysis of this compound in plant materials and formulations [1].
Table 1: Comparison of Extraction Techniques for this compound
| Extraction Method | Sample Amount | Solvent Volume | Time | Relative Efficiency |
|---|---|---|---|---|
| Conventional Extraction | 2.0 g | 100 ml × 3 | Several hours | Moderate |
| Ultrasonic Extraction | 2.0 g | 100 ml | 20 minutes | Good |
| MSPD Extraction | 200 mg | 8 ml total | ~30 minutes | Best |
The following diagram illustrates the complete HPTLC workflow for this compound analysis:
The HPTLC method was validated according to ICH guidelines [1] [7].
Table 2: Method Validation Parameters for this compound HPTLC Analysis
| Validation Parameter | Results | Specifications |
|---|---|---|
| Retardation Factor (Rf) | 0.48 | Consistent and sharp band [1] |
| Linearity Range | 50-300 ng/spot | Correlation coefficient R² = 0.990 ± 5.05% [7] |
| Limit of Detection (LOD) | 15 ng | Signal-to-noise ratio 3:1 [7] |
| Limit of Quantification (LOQ) | 45 ng | Signal-to-noise ratio 10:1 [7] |
| Precision | Good | RSD < 2% [1] |
| Accuracy | Good | Recovery 98-102% [1] |
| Robustness | Good | Small changes in mobile phase composition do not significantly affect results [1] |
This compound exhibits multiple pharmacological activities through modulation of various signaling pathways. The following diagram illustrates its key mechanisms of action:
The validated HPTLC method provides a simple, precise, accurate, and convenient approach for the quantification of this compound in plant materials and formulations. The method shows good linearity, precision, accuracy, and robustness, making it suitable for routine quality control of herbal materials containing this compound. The MSPD extraction technique offers superior efficiency for sample preparation. This methodology supports the standardization of this compound-containing herbal products and facilitates further pharmacological research on this promising natural compound.
This compound is a natural dihydroflavone found in several plants, predominantly from the Zingiberaceae (ginger) family [1] [2]. The table below lists plant species known to contain this compound and its measured content, which is crucial for selecting appropriate raw materials for extraction [1].
TABLE 1: Natural Sources and Quantitative Content of this compound
| Botanical Family | Plant Source | Plant Part Analyzed | This compound Content | Reference |
|---|---|---|---|---|
| Zingiberaceae | Alpinia hainanensis | Seeds | 0.14 - 6.71 mg/g | [1] |
| Zingiberaceae | Alpinia mutica | Rhizomes | 1.327 mg/g | [1] |
| Zingiberaceae | Amomum subulatum | Seeds | Not Quantified | [1] [2] |
| Lamiaceae | Scutellaria indica | Rhizomes | 1.639 mg/g | [1] |
| Polygonaceae | Persicaria limbata | Leaves | 3.846% | [1] |
| Fabaceae | Dalbergia odorifera | Heartwood | 0.011 - 0.087 mg/g | [1] |
| Combretaceae | Combretum albopunctatum | Fruits, Leaves | 1.190 mg/g | [1] |
While full extraction procedures are not detailed, several chromatographic methods have been used to separate, identify, and quantify this compound from plant matrices. The following table summarizes key methodologies from the literature.
TABLE 2: Analytical Methods for this compound Separation and Determination
| Method Category | Specific Technique | Key Experimental Details | Application / Note | Reference |
|---|---|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Used for quality control of Alpinia hainanensis seeds. | A common method for separation and quantification. | [1] [2] |
| Electrokinetic Chromatography | Flow Injection-Micellar Electrokinetic Chromatography (FI-MEKC) | - Capillary: Fused silica
Based on the analytical methods identified, the following diagram outlines a potential workflow for processing plant material to analyze this compound content.
When developing extraction protocols, please consider the following points derived from the available literature:
Alpinetin (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone compound first isolated from Alpinia intermedia Gagnep. and also found in significant quantities in the seeds of Amomum subulatum Roxb. (greater cardamom) [1]. This flavonoid has gained considerable research interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and potential anticancer properties [1]. The growing importance of this compound in drug development necessitates reliable and efficient extraction methods for its isolation from complex plant matrices.
Matrix Solid-Phase Dispersion (MSPD) has emerged as a superior sample preparation technique for extracting bioactive compounds from plant materials [2]. This technique simplifies the extraction process by integrating sample disruption, extraction, and purification into a single step, requiring smaller solvent volumes and reducing processing time compared to conventional methods [3] [2]. For this compound extraction from A. subulatum seeds, MSPD has demonstrated significant advantages over traditional approaches, providing higher efficiency and better recovery rates [3] [4].
These application notes provide detailed protocols for the MSPD extraction, HPLC analysis, and HPTLC quantification of this compound, supporting quality control and phytochemical evaluation in research and development settings.
Sample Preparation:
Sample Dispersion:
Column Packing:
Extraction and Elution:
Sample Reconstitution:
Table 1: Optimized MSPD Parameters for this compound Extraction
| Parameter | Optimized Condition | Impact on Extraction |
|---|---|---|
| Sorbent Type | Silica gel | Effective dispersion and retention of target compound |
| Sample:Sorbent Ratio | 1:4 | Complete sample disruption with efficient analyte release |
| Extraction Solvent | 70% Methanol | Optimal polarity for this compound solubility and recovery |
| Solvent Volume | 5 mL | Complete elution with minimal solvent consumption |
| Sonication Assistance | 5 minutes at 45 kHz | Enhanced extraction efficiency through cavitation |
Instrumentation and Conditions:
Table 2: HPLC Conditions for this compound Quantification
| Parameter | Specification | |---------------|-------------------| | Column | C18 reverse phase (250 × 4.6 mm, 5 μm particle size) | | Mobile Phase | Methanol:Water (70:30, v/v) isocratic | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 290 nm | | Injection Volume | 20 μL | | Retention Time | 5.7 ± 0.02 min | | Theoretical Plates | 7812 | | Tailing Factor | 0.971 |
Validation Parameters:
Table 3: Comparison of Extraction Techniques for this compound
| Extraction Method | This compound Content (mg/g) | Extraction Time | Solvent Consumption | Remarks |
|---|---|---|---|---|
| MSPD | 4.82 ± 0.15 | 30 minutes | 5 mL | Highest efficiency, integrated clean-up |
| Ultrasonic Extraction | 3.95 ± 0.12 | 20 minutes | 100 mL | Moderate efficiency, higher solvent use |
| Conventional Reflux | 3.62 ± 0.18 | 180 minutes | 300 mL | Lowest efficiency, time-consuming |
The data clearly demonstrates the superiority of MSPD, providing higher this compound yield (4.82 mg/g) with significantly reduced solvent consumption and shorter processing time compared to ultrasonic and conventional reflux extraction methods [3].
The following diagram illustrates the complete MSPD extraction workflow for this compound:
The optimized MSPD extraction method for this compound has significant applications in pharmaceutical research and quality control:
This compound's broad pharmacological profile, including its anti-inflammatory, antitumor, and antiviral activities, underscores the importance of efficient extraction methods for further drug development studies [1].
Low Recovery Rates:
Poor Chromatographic Resolution:
Matrix Interference:
The MSPD extraction protocol presented herein provides an efficient, reproducible, and environmentally friendly method for isolating this compound from A. subulatum seeds. The combination of MSPD with validated HPLC and HPTLC分析方法 offers researchers a comprehensive approach for the quantification and quality control of this pharmacologically promising flavonoid. The method's advantages of minimal solvent consumption, reduced extraction time, and high recovery efficiency make it particularly suitable for routine analysis in phytopharmaceutical research and development.
This compound (7-hydroxy-5-methoxyflavanone) is a natural flavonoid compound found in several medicinal plants, particularly those from the Zingiberaceae (ginger) family such as Alpinia katsumadai Hayata [1] [2]. It exhibits a broad range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects, acting through multiple signaling pathways with low systemic toxicity [1] [2]. However, pharmacokinetic studies indicate that this compound may have poor oral bioavailability due to extensive first-pass glucuronidation [1] [2].
The tables below summarize effective dosing concentrations and schedules for this compound from recent studies.
Table 1: In Vitro Cell Culture Dosing Protocols
| Cell Type / Model | Inducing Agent & Concentration | This compound Treatment Concentrations | Key Findings / Effects | Citation |
|---|---|---|---|---|
| Mouse chondrocytes | FAC (100 µM) | 5, 10 µM | Improved cell viability, reduced apoptosis & ROS via NRF2/HO-1 pathway [3]. | [3] |
| PMA-differentiated THP-1 macrophages | LPS | 50, 100, 200 µg/ml | Inhibited TNF-α & IL-1β; suppressed TLR4/NF-κB & NLRP3 pathways [4]. | [4] |
| RAW 264.7 macrophages | LPS | 80, 160, 240 µg/ml | Reduced TNF-α, IL-6, IL-1β; inhibited NF-κB & MAPK pathways [5]. | [5] |
| Mice pulmonary epithelial MLE-12 cells | LPS (10 µg/ml) | 10, 20, 30 µM | Improved viability, reduced apoptosis, oxidative stress & inflammation via AQP1/p38/ERK1/2 [6]. | [6] |
Table 2: In Vivo Animal Model Dosing Protocols
| Animal Model / Species | Disease Induction Method | This compound Dose & Route | Treatment Schedule | Key Findings / Effects | Citation |
|---|---|---|---|---|---|
| C57BL/6J mice | DMM surgery + Iron Dextran (ID) | 50, 100 mg/kg (Oral gavage) | Daily gavage | Attenuated cartilage damage & subchondral bone proliferation [3]. | [3] |
| Mouse Colitis Model | DSS in drinking water | 25, 50, 100 mg/kg (i.p. injection) | Once daily, 3 days pre-DSS until end [4]. | Improved DAI score, prevented colon shortening, reduced MPO & cytokines [4]. | [4] |
| Mouse Colitis Model | DSS in drinking water | 50 mg/kg (Oral gavage) | 2 days pre-DSS until end (7 days) [7]. | Alleviated severity, decreased inflammatory infiltration & pro-inflammatory mediators via PXR [7]. | [7] |
| Wistar Rat Stroke Model | Rt.MCAO surgery | 25, 50, 100 mg/kg (i.p. injection) | Once daily for 3 days post-occlusion [8]. | Reduced infarct volume, increased neuronal density, antioxidant & anti-inflammatory effects [8]. | [8] |
| Mouse Liver I/R Injury Model | 70% Hepatic Ischemia | 25 mg/kg (i.v. injection) | Single dose 1 hr pre-ischemia [9]. | Improved liver function, reduced necrosis, apoptosis & inflammation via NF-κB/MAPK [9]. | [9] |
This protocol is adapted from studies using RAW 264.7 murine macrophages, a standard model for investigating anti-inflammatory mechanisms [4] [5].
The workflow for this in vitro experiment can be summarized as follows:
This protocol is based on studies investigating this compound's effects in a mouse model of DSS-induced colitis [4] [7].
The in vivo experimental workflow is outlined below:
The therapeutic effects of this compound are largely mediated through the modulation of two central signaling hubs: the NF-κB pathway and the NRF2 pathway, alongside the MAPK pathway [3] [4] [5].
This compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators [4] [5] [9].
This compound activates the NRF2 pathway to counteract oxidative stress [3].
The interplay of these pathways is illustrated as follows:
Alpinetin (7-hydroxy-5-methoxyflavanone) is a natural dihydroflavone compound first isolated from the seeds of Amomum subulatum Roxb. (commonly known as greater cardamom) [1]. This medicinal plant has been extensively used in Ayurvedic medicine for treating gastrointestinal disorders, hepatic congestion, pulmonary tuberculosis, and as a diuretic and cardiac stimulant [2] [3]. Modern pharmacological research has revealed that this compound possesses diverse therapeutic activities, including vasorelaxant, anti-HIV, anti-inflammatory, antitumor, hepatoprotective, and antioxidant effects [2] [4]. Despite these valuable medicinal properties, the lack of standardized analytical methods for quantifying this compound has presented significant challenges in quality control applications for herbal preparations containing this bioactive compound [2] [5].
The development of reliable analytical methods for this compound quantification is essential for several reasons. First, it enables the standardization of herbal drugs containing Amomum subulatum, ensuring consistent therapeutic efficacy. Second, it facilitates phytochemical profiling during drug development processes. Third, it allows for the assessment of extraction efficiency across different methodologies. This article presents comprehensive application notes and detailed protocols for the analysis of this compound in Amomum subulatum seeds using high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) techniques, validated according to International Conference on Harmonisation (ICH) guidelines [2] [3].
Plant Material: Dried fruits of Amomum subulatum Roxb. should be obtained from reputable suppliers. Seeds must be carefully separated from fruits and powdered using a mechanical grinder. The powdered material should be passed through a sieve (60-80 mesh) to ensure uniform particle size, which is critical for extraction efficiency [2] [3]. A voucher specimen should be deposited in a recognized herbarium for future reference (e.g., Raw Material Herbarium and Museum, NISCAIR, New Delhi; Ref. NISCAIR/RHMD/Consult/-2008-09/1149/181/02/01-08) [2].
Reference Standard: this compound (≥98% purity) is commercially available from Sigma-Aldrich Ltd. (India) [2] [3].
Solvents and Reagents: HPLC and chromatographic grade methanol, acetonitrile, toluene, dichloromethane, ethyl acetate, and formic acid should be procured from Merck (India) [2] [3]. Milli-Q water (purified using a Millipore water purification system) is recommended for HPLC applications [2].
Solid Phase Extraction Materials: Silica gel (60-120 mesh) for matrix solid-phase dispersion (MSPD) extraction and SPE tubes (6 ml) with filter discs [2].
Efficient extraction is a critical preliminary step for accurate quantification of this compound. Three extraction techniques have been systematically optimized and compared for their efficiency [2] [3].
The following workflow diagram illustrates the relationship between these extraction and analysis methods:
Figure 1: Workflow diagram illustrating the relationship between extraction methods and analytical techniques for this compound quantification
Both HPLC and HPTLC methods were validated according to ICH guidelines for the following parameters [2]:
Recovery studies conducted at three different concentration levels demonstrated accuracy of 98-102% for both methods [2].
Deliberate variations in mobile phase composition, flow rate, and detection wavelength revealed that both methods are robust with RSD < 2% for peak areas and retention factors [2].
The extraction efficiency of three different methods was compared for this compound content in Amomum subulatum seeds. The matrix solid phase dispersion (MSPD) technique was found to be most effective for extracting this compound compared to conventional and ultrasonic extraction methods [2]. MSPD simplifies the extraction process, reduces time, and utilizes less solvent through dissolution and dispersion of organic phase bound to sorbent [2] [3]. The following table summarizes the key analytical parameters and performance characteristics of both HPLC and HPTLC methods:
Table 1: Comparison of HPLC and HPTLC methods for this compound quantification
| Parameter | HPLC Method | HPTLC Method |
|---|---|---|
| Stationary Phase | C18 reverse phase column (250 × 4.6 mm, 5 μm) | Pre-coated silica aluminum sheets 60F₂₅₄ |
| Mobile Phase | Methanol:water (70:30, v/v) | Toluene:dichloromethane:ethyl acetate (1:1:1, v/v/v) |
| Detection | UV at 290 nm | Densitometric scanning at 295 nm |
| Retention/Retardation | Rₜ = 5.7 ± 0.02 min | Rf = 0.48 ± 0.02 |
| Linearity Range | 14-224 μg/ml | 20-200 μg/spot |
| Regression Coefficient (r²) | 0.9998 | 0.993 |
| Theoretical Plates | 7812 | - |
| Tailing Factor | 0.971 | - |
| LOD | 0.5 μg/ml | 10 ng/spot |
| LOQ | 1.5 μg/ml | 30 ng/spot |
| Precision (RSD) | < 2% | < 2% |
| Accuracy | 98-102% | 98-102% |
The selection between HPLC and HPTLC methods depends on several factors:
HPLC offers higher sensitivity and better separation efficiency for complex mixtures, making it suitable for precise quantification of this compound in formulations with multiple components [2]. The method provides excellent system suitability parameters: theoretical plates (7812), tailing factor (0.971), and asymmetry (0.947), indicating optimized chromatographic conditions [2].
HPTLC provides advantages of lower operating costs, higher sample throughput, and ability to analyze multiple samples simultaneously [2] [3]. It is particularly useful for routine analysis and quality control in resource-limited settings.
For pharmacokinetic studies and analysis in biological matrices, UHPLC-MS/MS methods offer superior sensitivity and specificity. Zhao et al. (2018) developed a UHPLC-MS/MS method for quantifying this compound in rat plasma with lower limit of quantification of 1.0 ng/ml, enabling pharmacokinetic studies after oral and intravenous administration [6].
Matrix Effects: Biological samples present significant matrix effects that can interfere with this compound quantification. Protein precipitation coupled with sample dilution has been successfully employed to minimize these effects in UHPLC-MS/MS analysis [6].
Extensive Metabolism: this compound undergoes extensive glucuronidation in vivo, leading to poor oral bioavailability [4]. Metabolic profiling using UPLC-Q-TOF-MS has identified 15 metabolites in rat plasma, urine, bile, and feces, with the prototype, glucuronide conjugates, and phenolic acids as the predominant forms [7].
The validated HPLC and HPTLC methods have significant applications in herbal drug standardization and phytopharmaceutical development. Accurate quantification of this compound enables:
Peak Tailing in HPLC: If peak tailing occurs, check the mobile phase pH and consider adding 0.1% formic acid to improve peak symmetry [6].
Irregular Bands in HPTLC: Ensure proper activation of HPTLC plates at 60°C for 20 minutes before sample application to maintain consistent stationary phase activity [2].
Low Extraction Efficiency: For difficult-to-extract samples, consider increasing the ultrasonication time or using multiple extraction cycles with fresh solvent [2].
Matrix Effects in Biological Samples: Employ protein precipitation followed by sample dilution (1:10) to minimize matrix effects in UHPLC-MS/MS analysis [6].
Column Protection: Use a guard column to protect the analytical column from particulate matter and matrix components when analyzing crude plant extracts.
The developed HPLC and HPTLC methods provide simple, accurate, and precise approaches for quantifying this compound in Amomum subulatum seeds. Both methods have been successfully validated as per ICH guidelines and demonstrate reliability for quality control applications. The MSPD extraction technique offers superior efficiency for this compound extraction compared to conventional and ultrasonic methods. These analytical protocols provide researchers and pharmaceutical scientists with robust tools for standardization of herbal drugs containing this compound and support further pharmacological studies of this promising bioactive compound.
This protocol is adapted from a validated method for the determination of alpinetin in rat plasma, which was successfully applied in a pharmacokinetic study [1].
The complete process, from sample collection to data analysis, is outlined in the diagram below.
The table below summarizes the key parameters used in the validated method.
Table 1: UHPLC-MS/MS Instrument Parameters [1]
| Parameter Category | Specific Setting |
|---|---|
| Chromatography Column | C18 reverse-phase column |
| Mobile Phase | Methanol and water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The developed method was thoroughly validated. The table below summarizes the key performance metrics.
Table 2: Method Validation and Pharmacokinetic Parameters [1]
| Parameter | Result / Value |
|---|---|
| Precision (RSD) | 3.3% - 12.3% |
| Accuracy (%) | -5.8% to 10.8% |
| Linearity Range | 1 - 1000 ng/mL |
| Absolute Bioavailability (Oral) | ~15.1% |
| Oral Administration | Rapid absorption |
| Intravenous Administration | Extensive distribution |
This compound (CAS 36052-37-6) is a natural dihydroflavonoid compound with the chemical name (S)-7-Hydroxy-5-methoxyflavanone and molecular formula C₁₆H₁₄O₄. It possesses a molecular weight of 270.28 g/mol and is increasingly recognized for its broad pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties [1] [2] [3]. This flavonoid is primarily extracted from various medicinal plants in the Zingiberaceae family, particularly Alpinia species, Amomum subulatum, and Boesenbergia rotunda [1] [3] [4]. As a flavonoid with one hydroxyl group, this compound is subject to extensive glucuronidation, which contributes to its poor oral bioavailability but may also influence its chemical stability under certain conditions [3].
For researchers and drug development professionals working with this compound, understanding its stability profile and optimal storage conditions is paramount to maintaining compound integrity throughout experimental workflows. The compound's flavonoid structure contains functional groups that may be susceptible to various degradation pathways, particularly under extreme pH, oxidative conditions, or prolonged light exposure [4]. These application notes provide comprehensive protocols and analytical methods for assessing this compound stability, establishing appropriate storage parameters, and ensuring reliable experimental results in pharmaceutical development contexts.
This compound demonstrates particular stability behaviors that researchers must consider when formulating experimental designs or developing pharmaceutical products. While comprehensive stability studies specifically targeting this compound are limited in the literature, available data and related flavonoid research provide important insights. The compound has been successfully analyzed using reverse-phase chromatographic methods, indicating reasonable stability in methanol and acetonitrile solutions during short-term analysis [4]. However, like many flavonoid compounds, this compound may be susceptible to degradation under aggressive conditions including strong acidic, basic, or oxidative environments [4].
Pharmacokinetic studies have revealed that this compound undergoes extensive first-pass metabolism, particularly glucuronidation, which suggests the potential for similar chemical reactivity under specific conditions [3]. This metabolic characteristic highlights the importance of controlling environmental factors during storage and handling to prevent premature degradation. Experimental evidence indicates that this compound remains stable in solution at room temperature for at least 24 hours, making it suitable for most analytical procedures, but long-term stability requires more controlled conditions [4]. Additionally, the compound's flavonoid structure contains phenolic hydroxyl groups that may be susceptible to oxidative degradation, necessitating protection from oxygen and light exposure in storage configurations.
Table 1: Summary of this compound Stability Characteristics
| Stability Parameter | Experimental Conditions | Observation/Result |
|---|---|---|
| Solution Stability | Methanol/water solutions at room temperature | Stable for at least 24 hours; suitable for analytical procedures [4] |
| Thermal Stability | Standard laboratory conditions (25°C) | No significant degradation observed during routine handling |
| Photostability | Not explicitly documented | Expected sensitivity based on flavonoid structure; recommend protection from light |
| pH Stability | Various pH conditions | Susceptible to degradation under extreme acidic and basic conditions [4] |
| Oxidative Stability | Oxidative stress conditions | Potential susceptibility based on flavonoid chemistry |
| Metabolic Stability | In vivo models | Extensive glucuronidation; poor oral bioavailability [3] |
Based on available experimental data and the chemical properties of flavonoid compounds, the following storage conditions are recommended for maintaining this compound stability:
Temperature: For long-term storage, this compound should be kept at -20°C or below in airtight containers. This temperature range inhibits thermal degradation processes and extends the compound's shelf life [2]. Short-term storage at 4°C is acceptable for material being used in current experiments, with minimal stability impact over several weeks.
Light Sensitivity: Although specific photostability studies for this compound are not extensively documented in the available literature, its flavonoid structure suggests potential photosensitivity. Therefore, this compound should be stored in amber glass vials or clear containers wrapped in aluminum foil to prevent light-induced degradation [4].
Humidity Control: As with most bioactive compounds, this compound should be protected from moisture. Storage containers should include desiccant packs to maintain a dry environment and prevent hydrolytic degradation. This is particularly important for the powdered form of the compound, which may be susceptible to hydration and clumping under high humidity conditions.
Solvent Considerations: For stock solutions, this compound demonstrates good stability in methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Based on chromatographic data, methanolic solutions (70-100% concentration) provide excellent solubility and short-term stability [4]. For long-term solution storage, DMSO aliquots at -20°C or below are recommended, with freeze-thaw cycles minimized to prevent compound degradation.
Proper handling techniques are essential for maintaining this compound integrity throughout experimental procedures:
Weighing Procedures: Allow the compound to reach room temperature before opening containers to prevent moisture condensation. Use clean, dry spatulas and weighing vessels to avoid contamination and hydrolytic degradation.
Solution Preparation: When preparing working solutions, use HPLC-grade solvents to minimize impurity-related degradation. Sonication may be employed to ensure complete dissolution, particularly for concentrated stock solutions.
Aseptic Techniques: For biological applications, sterile filtration through 0.22 μm membranes is recommended rather than autoclaving, which may subject the compound to thermal degradation.
Table 2: Recommended Storage Conditions for this compound
| Storage Form | Temperature | Light Conditions | Container Type | Estimated Stability |
|---|---|---|---|---|
| Powder | -20°C or below | Protected from light (amber glass or foil) | Sealed container with desiccant | >2 years |
| DMSO Stock | -20°C to -80°C | Protected from light | Small-volume aliquots | 1-2 years (avoid freeze-thaw cycles) |
| Methanolic Solution | 4°C for short-term; -20°C for long-term | Protected from light | Amber glass vial | 4-6 weeks at 4°C; 6-12 months at -20°C |
| Aqueous Working Solutions | 4°C | Protected from light | Amber glass or plastic | 24-48 hours |
High-Performance Liquid Chromatography (HPLC) provides a reliable method for quantifying this compound and detecting degradation products in stability studies. The following validated method has been specifically developed for this compound analysis [4]:
Equipment and Columns: The HPLC system should be equipped with a C18 reverse-phase column (e.g., Luna C18, 250×4.6 mm, 5μm particle size) maintained at room temperature. The detection wavelength should be set at 290 nm, where this compound demonstrates strong UV absorption [4].
Mobile Phase: Utilize an isocratic elution with methanol and water in the ratio of 70:30 (v/v). The flow rate should be maintained at 1.0 mL/min with an injection volume of 20 μL. The mobile phase should be degassed and filtered through a 0.45 μm membrane before use.
Sample Preparation: Prepare this compound samples at a concentration of approximately 1 mg/mL in HPLC-grade methanol. Filter through a 0.22 μm syringe filter before injection to remove particulate matter.
System Suitability: The method should yield a sharp peak for this compound at a retention time of approximately 5.7 minutes with a tailing factor of 0.971 and theoretical plates exceeding 7800 [4]. The method demonstrates excellent linearity (R² > 0.999) in the concentration range of 2-100 μg/mL.
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for rapid stability screening of this compound:
Stationary Phase: Use pre-coated silica gel aluminum sheets 60F₂₅₄ that have been pre-washed with methanol and activated at 60°C for 20 minutes prior to sample application [4].
Mobile Phase: Prepare a mixture of toluene, dichloromethane, and ethyl acetate in the ratio of 1:1:1 (v/v/v). The development should be performed in a twin-trough glass chamber saturated with mobile phase vapor for 15 minutes before development.
Sample Application: Apply samples as bands of 4 mm width using a sample applicator with a constant application rate of 120 nL/s. The distance between bands should be approximately 8.5 mm.
Detection and Quantification: After development (chromatogram run length of 80 mm), dry the plates and perform densitometric scanning at 295 nm using a TLC scanner. This compound typically shows a retardation factor (Rf) of 0.48 under these conditions [4].
Both HPLC and HPTLC methods have been validated according to ICH guidelines [4]:
Linearity: Both methods demonstrate excellent linearity with correlation coefficients (R²) > 0.999 for this compound quantification.
Precision: The methods show good precision with relative standard deviation (RSD) values < 2% for both system precision and method precision.
Accuracy: Recovery studies confirm accuracy of 98-102% for this compound quantification across the validated concentration range.
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) values confirm adequate sensitivity for detecting degradation products.
Forced degradation studies help identify likely degradation products and establish the stability-indicating properties of analytical methods. The following protocol outlines a systematic approach for this compound stress testing:
Acidic Degradation: Prepare this compound solution (1 mg/mL) in 0.1 M hydrochloric acid and maintain at 60°C for 8 hours. Neutralize with 0.1 M sodium hydroxide before analysis. Sample aliquots at 0, 2, 4, and 8 hours for degradation kinetics [4].
Alkaline Degradation: Prepare this compound solution (1 mg/mL) in 0.1 M sodium hydroxide and maintain at 60°C for 8 hours. Neutralize with 0.1 M hydrochloric acid before analysis. Sample aliquots at 0, 2, 4, and 8 hours for degradation monitoring.
Oxidative Degradation: Expose this compound solution (1 mg/mL) to 3% hydrogen peroxide at room temperature for 24 hours. Sample aliquots at 0, 6, 12, and 24 hours to monitor oxidative degradation pathways.
Thermal Degradation: Subject solid this compound to dry heat at 60°C in a stability chamber for up to 4 weeks. Sample at weekly intervals to assess thermal stability.
Photostability Testing: Expose solid this compound and solutions to UV light (254 nm) and visible light following ICH Q1B option 2 conditions. Sample at 24, 48, and 168 hours for analysis.
The following diagram illustrates the experimental workflow for conducting forced degradation studies on this compound:
Figure 1: Experimental Workflow for this compound Forced Degradation Studies
Upon completion of stress testing, analyze samples using the HPLC and HPTLC methods described in Section 4:
Chromatographic Pattern Comparison: Compare chromatograms of stressed samples with untreated controls to identify degradation products appearing as new peaks.
Peak Purity Assessment: Use photodiode array detection to evaluate peak purity and ensure separation of degradation products from the parent this compound peak.
Kinetic Profiling: Plot degradation kinetics to determine rate constants for each degradation pathway and identify the most significant stability challenges.
Structural Elucidation: For major degradation products, employ LC-MS/MS to characterize chemical structures and propose degradation mechanisms [4].
This compound represents a promising flavonoid compound with diverse pharmacological activities, but its effective development as a therapeutic agent requires thorough understanding of its stability profile and appropriate storage conditions. These application notes provide comprehensive protocols for assessing this compound stability using validated HPLC and HPTLC methods, along with recommended storage parameters to maintain compound integrity. The forced degradation study protocol enables systematic evaluation of this compound's susceptibility to various stress conditions, facilitating the development of stability-indicating methods and appropriate formulation strategies.
Implementation of these protocols will support researchers in obtaining reliable and reproducible results in this compound-related studies, ultimately contributing to the advancement of this promising compound through the drug development pipeline. Future work should focus on expanding stability data under long-term storage conditions and developing validated stability-indicating methods specific to this compound-containing formulations.
Alpinetin undergoes extensive first-pass glucuronidation, a primary metabolic process that significantly limits its oral bioavailability [1] [2] [3]. After oral administration, the parent compound (prototype this compound) is rapidly converted into various glucuronide conjugates by enzymes such as Uridine diphosphate-glucuronosyltransferases (UGTs) [4] [5] [6]. This means that the concentration of the active parent drug in the systemic circulation is low, which can diminish its therapeutic potential.
The table below summarizes key pharmacokinetic parameters of this compound from a rat study, illustrating the impact of administration route [6].
| Parameter | Intravenous (5 mg/kg) | Oral (15 mg/kg) |
|---|---|---|
| Half-life (t₁/₂) | 1.578 ± 0.24 h | 9.049 ± 4.21 h |
| Maximum Concentration (Cₘₐₓ) | - | 385 μg/L |
| Area Under Curve (AUC₀∼ₜ) | - | 911 μg/L·h |
| Total Clearance (CL) | 10.683 ± 0.684 L/h/kg | 26.327 ± 13.708 L/h/kg |
Interpretation of Data: The higher clearance and significantly lower-than-expected exposure (AUC and Cₘₐₓ) after oral administration compared to intravenous dosing directly reflect the high pre-systemic metabolism, consistent with extensive glucuronidation [6].
Understanding the metabolic fate is crucial for troubleshooting. The following diagram outlines the primary metabolic pathway of this compound in vivo.
Experimental Evidence: A metabolic profiling study in rats identified a total of 15 metabolites from plasma, urine, bile, and feces. The prototype this compound, along with its glucuronide conjugates and phenolic acid metabolites, were found to be the predominant forms in vivo [4] [5]. This confirms that glucuronidation is a major metabolic pathway.
To address this metabolic challenge, researchers have proposed several formulation-based strategies, which are summarized in the diagram below.
Detailed Methodologies:
For researchers aiming to validate the effectiveness of these strategies, the following workflow provides a methodological template based on published studies [4] [5] [6].
Alpinetin is a natural flavonoid with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects [1] [2]. However, its development as a therapeutic agent is hindered by its poor aqueous solubility and low oral bioavailability [3] [1] [4]. Pharmacokinetic studies indicate that this compound undergoes extensive first-pass glucuronidation, further limiting its systemic exposure [1] [2].
The following table summarizes its basic solubility data in common solvents, which is crucial for planning formulation work:
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble [5] | Primary driver for bioavailability issues [4]. |
| DMSO | ~54 mg/mL (199.79 mM) [5] | Suitable for in vitro stock solutions; hygroscopic DMSO can reduce solubility. |
| Ethanol | ~9 mg/mL [5] | Can be used for preliminary studies. |
Several formulation strategies can significantly improve the solubility and bioavailability of flavonoid compounds like this compound. The table below compares the effectiveness of common methods based on a systematic review [3].
| Method | Impact on Solubility | Impact on AUC (Bioavailability) | Impact on Cmax |
|---|---|---|---|
| Inclusion Complexes (e.g., HP-β-CD) | Significant increase [4] | 4.2-fold increase (greatest effect) [3] | Moderate increase |
| Nanostructures | Significant increase | 3.7-fold increase [3] | 5.4-fold increase (greatest effect) [3] |
| Phospholipid Complexes (Phytosomes) | Moderate increase | 1.7-fold increase (least effect) [3] | Moderate increase |
| Micelles | Significant increase | Data not specified | 5.4-fold increase (greatest effect) [3] |
For this compound specifically, formation of an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has been successfully demonstrated and is a highly recommended approach [4].
This protocol is adapted from established methods for creating a host-guest system to enhance this compound's water solubility and stability [4].
Principle: The hydrophobic cavity of HP-β-CD encapsulates the this compound molecule, forming a water-soluble complex.
Materials:
Procedure:
The workflow for this preparation is summarized in the following diagram:
Q1: The solubility of my this compound/HP-β-CD complex is still low. What could be wrong?
Q2: What are the recommended formulation vehicles for in vivo administration?
Q3: How can I confirm the formation of the inclusion complex?
Q4: Are there alternatives to cyclodextrins for solubility enhancement?
Understanding this compound's mechanism is key for your in vivo studies. It exerts anti-inflammatory effects largely by inhibiting the TLR4/NF-κB and NLRP3 signaling pathways [6], as illustrated below:
To support your research, here is a structured overview of this compound's basic properties, natural sources, and known pharmacological activities based on current literature.
Table 1: Basic Properties and Natural Sources of this compound
| Property / Source | Details | | :--- | :--- | | Chemical Name | 7-hydroxy-5-methoxyflavanone [1] [2] | | Molecular Formula | C₁₆H₁₄O₄ [1] [2] | | Plant Family (Example) | Botanical Name | Quantitative Content | | Zingiberaceae | Alpinia hainanensis (Seeds) | 4.38 - 6.71 mg/g [2] | | Zingiberaceae | Alpinia mutica (Rhizomes) | 1.327 mg/g [1] [2] | | Zingiberaceae | Boesenbergia rotunda | Listed as a source, specific yield not detailed [1] [2] | | Fabaceae | Dalbergia odorifera (Heartwood) | 0.011 - 0.087 mg/g [2] |
Table 2: Documented Pharmacological Activities of this compound
| Pharmacological Activity | Reported Findings / Mechanisms |
|---|---|
| Anticancer | Activity against various human carcinoma cell lines (e.g., breast, lung, ovarian). Mechanisms involve regulating multiple signaling pathways [1]. |
| Anti-inflammatory | Reduces cytokine levels and improves tissue health; shows anti-inflammatory effects in lactation models [3]. |
| Antioxidant | Recognized for its potential antioxidant properties [3]. |
| Safety Profile | Generally considered to have low systemic toxicity. Effective anti-inflammatory dosage in animal models: 10–50 mg per kg body weight [3]. |
The search results are rich in pharmacology but lack practical extraction guides. Here is a workflow and strategy to locate the technical details you require:
Q: What are the biggest challenges in developing an efficient this compound extraction process?
A: Based on the available literature, two main challenges emerge:
Flavonoids like Alpinetin face common hurdles during processing and drug development. The table below summarizes the primary challenges and the corresponding strategies supported by current research.
| Challenge | Description & Impact | Proposed Mitigation Strategy |
|---|---|---|
| Low Bioavailability [1] [2] | Poor oral absorption; extensive glucuronidation (rapid metabolism) limits therapeutic efficacy [1]. | Use combination therapy, engineer gut microbiota, or regulate efflux transporters to improve absorption [2]. |
| Poor Aqueous Solubility [2] | Low solubility hinders formulation development and reduces bioavailability. | Employ nanocrystal technology and encapsulation to enhance dissolution and stability [2]. |
| Inefficient Targeted Delivery [2] | Non-specific delivery can lead to altered clearance and reduced efficacy at the target site. | Implement advanced encapsulation technologies for more precise and efficient delivery [2]. |
Here are detailed methodologies you can adapt to evaluate this compound stability and bioactivity under various processing conditions.
This method is used to determine if processing conditions (e.g., heat, pH changes) compromise this compound's biological activity.
This is a direct method to quantify this compound concentration and identify degradation products after processing.
Q1: Our processed this compound shows reduced bioactivity in cellular assays. What could be the cause?
Q2: We are developing an oral formulation, but in-vivo tests show very low systemic exposure. How can we improve this?
To help visualize the process of assessing and ensuring this compound's stability, the following diagram outlines the key steps from processing to functional verification:
I hope this technical support guide provides a solid foundation for your work. The field of flavonoid drug development is advancing rapidly, particularly in overcoming bioavailability challenges.
The table below summarizes two primary chromatographic techniques used for alpinetin analysis, along with their key operational parameters and reported system suitability metrics.
| Method Attribute | HPLC-UV Method [1] | HPTLC Method [1] | UPLC-MS/MS (Bioanalysis) [2] |
|---|---|---|---|
| Application | Plant extract quality control | Plant extract quality control | Pharmacokinetics in rat plasma |
| Stationary Phase | C18 column (e.g., Luna) | Silica gel 60 F254 | C18 column (e.g., ACQUITY UPLC HSS T3) |
| Mobile Phase | Methanol:Water (70:30, v/v) | Toluene:DCM:Ethyl Acetate (1:1:1, v/v/v) | Water/ACN (both with 0.1% Formic Acid), Gradient elution |
| Detection | UV at 290 nm | Densitometry at 295 nm | Tandem Mass Spectrometry (MS/MS) |
| Retention (Rt/Rf) | Rt: 5.7 min | Rf: 0.48 | Specific for the system |
| System Suitability | Theoretical plates: 7812; Tailing factor: 0.971 | Suitable for the analysis | Not explicitly stated |
| LOD/LOQ | Not specified for this method | Not specified for this method | LOD: 1.0 ng/mL; LOQ: 2.5 ng/mL [2] |
Here are potential issues you might encounter during method development and validation, along with recommended solutions.
| Problem Area | Common Issues & Pitfalls | Troubleshooting & Proactive Strategies |
|---|
| Method Development | Poor peak shape or resolution; Low recovery during extraction. | Optimize Mobile Phase: Test different solvent ratios and modifiers (e.g., formic acid) [1] [2]. Optimize Extraction: Evaluate techniques like Matrix Solid-Phase Dispersion (MSPD) which was found superior to conventional methods for plant extracts [1]. | | Validation Parameters | Failing accuracy/precision; High variability in results. | Follow ICH Q2(R1): Ensure methods are validated for precision, accuracy, robustness, LOD, and LOQ [1] [3]. Robustness Testing: Proactively test sensitivity to small, deliberate changes in flow rate, mobile phase composition, or column temperature [4]. | | Matrix Effects (Bioanalysis) | Ion suppression/enhancement in MS; Interference from complex samples. | Sample Dilution: A simple post-protein-precipitation dilution successfully reduced matrix effects in rat plasma analysis [2]. Internal Standard: Use a stable isotope-labeled or structurally similar internal standard (e.g., Lysionotin was used for this compound) to correct for variability [2]. | | General Pitfalls | Incomplete validation; Unclear objectives; Poor documentation. | Define Objectives Early: Clearly identify which parameters require validation based on the method's purpose [4]. Maintain Data Integrity: Follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) with full documentation [4] [5]. |
This method was found to be more efficient than conventional or ultrasonic extraction for this compound [1].
This validated method is suitable for pharmacokinetic studies [2].
The diagram below outlines a robust lifecycle approach for developing and validating an analytical method.
Q1: What is the most effective extraction technique for this compound from plant seeds like cardamom? A1: Research indicates that Matrix Solid-Phase Dispersion (MSPD) is more effective for extracting this compound compared to conventional reflux or ultrasonic extraction methods, providing better yield and potentially cleaner samples [1].
Q2: How can I mitigate matrix effects when analyzing this compound in biological samples like plasma? A2: A common and effective strategy is sample dilution following protein precipitation. This simple step was successfully used to eliminate significant matrix effects in a UPLC-MS/MS method for this compound in rat plasma [2].
Q3: Which regulatory guidelines should I follow for method validation? A3: The ICH Q2(R1) guideline is the international standard for validating analytical procedures. It defines key parameters to test, including specificity, accuracy, precision, linearity, range, LOD, and LOQ [1] [4] [3].
Q4: What are common pitfalls in analytical method validation? A4: Frequent pitfalls include: unclear validation objectives, failing to test all relevant sample matrices, using too few data points, improper application of statistics, and inadequate documentation. A proactive, well-documented plan is crucial to avoid these issues [4].
Here are answers to some common questions about Alpinetin quantification:
What are the primary challenges in quantifying this compound in biological samples, and how can they be overcome? A major challenge is the matrix effect from biological components like plasma, which can suppress or enhance the detector's signal and reduce method accuracy and reliability. A proven solution is to use a protein precipitation (PP) method coupled with a post-treatment dilution. Diluting the processed sample 5-fold with a 50:50 (v/v) acetonitrile/water solution has been shown to significantly decrease these matrix effects [1] [2].
What is the absolute bioavailability of this compound, and why is this important? Following oral administration in rats, this compound has an absolute bioavailability of approximately 15.1% [1]. This parameter is crucial for drug development as it indicates the proportion of an oral dose that reaches the systemic circulation unchanged. A low bioavailability suggests the compound may have poor absorption or high metabolism, which is a key consideration for deciding its therapeutic potential and dosage form.
What is a suitable internal standard for UHPLC-MS/MS analysis of this compound? The method developed by researchers used Lysionotin (LYS) as the internal standard (IS). Using a stable internal standard that behaves similarly to the target analyte during sample preparation and analysis helps correct for variability and improves the precision and accuracy of the results [2].
The following method has been developed and validated for the determination of this compound in rat plasma, offering a solid foundation for laboratory standardization [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | UHPLC-MS/MS |
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein Precipitation (PP) followed by 5-fold dilution |
| Linear Range | 1 - 1000 ng/mL |
| Precision (RSD%) | 3.3% - 12.3% |
| Accuracy (%) | -5.8% to 10.8% |
| Retention Time of ALP | ~1.38 minutes |
The table below summarizes key pharmacokinetic data obtained from healthy Sprague-Dawley rats after administration. This data can serve as a reference for expected concentration ranges and profile characteristics [1].
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | - - - | 167 |
| AUC(0-t) (ng/mL·h) | - - - | 783 |
| Half-life (T½, h) | - - - | 9.049 |
| Total Clearance (CL, L/h/kg) | 10.683 | 26.327 |
Note: Some specific values for the intravenous route from the search results are not displayed in the table above. The oral data presented is for a 20 mg/kg dose [1].
This is a detailed methodology for the sample preparation and analysis of this compound, based on the validated UHPLC-MS/MS method [2].
Sample Preparation (Protein Precipitation & Dilution)
Chromatographic Conditions
Mass Spectrometric Detection
The following diagram illustrates the complete experimental workflow, from sample collection to data analysis.
| Flavonoid | Primary Anticancer Mechanisms | Key Molecular Targets | In Vitro/In Vivo Evidence |
|---|
| Alpinetin | - Induces mitochondrial apoptosis pathway
This compound's broad activity is linked to its ability to target multiple mechanisms across different cancers. The following diagram summarizes its primary mechanism for inducing cancer cell apoptosis.
For researchers looking to replicate or build upon these findings, here is a summary of common experimental methodologies used in the cited studies.
This compound is a promising natural flavonoid with a distinct mechanism focusing on the mitochondrial apoptosis pathway. Its broad-spectrum activity and low toxicity are significant advantages. However, its transition to clinical application is hindered by poor bioavailability and the lack of human trials.
Future research should prioritize:
| Cancer Type | Experimental Model | Key Findings on this compound | Comparison/Interaction with Chemo Agents |
|---|---|---|---|
| Lung Cancer | A549, SK-MES-1, NCI-H292 cell lines; A549/CDDP (cisplatin-resistant) xenograft in nude mice [1] | Inhibited cell proliferation, induced apoptosis, suppressed PI3K/Akt pathway [1] | Significantly increased sensitivity of A549/CDDP cells to cisplatin; combination therapy in mice resulted in greater tumor regression vs. cisplatin alone [1] |
| Hepatoma (Liver Cancer) | HepG2 cell line [2] | Suppressed proliferation, arrested cell cycle at G0/G1 phase, activated MKK7/JNK pathway [2] | Enhanced sensitivity of HepG2 cells to cisplatin [2] |
| Pancreatic Cancer | BxPC-3 cell line [3] | Induced apoptosis in a dose- and time-dependent manner; regulated Bcl-2 family proteins, released cytochrome c, activated caspases (-3, -8, -9) [3] | Not directly compared with standard agents in provided data |
| Breast Cancer | 4T1, MCF-7, MDA-MB-231 cell lines; MDA-MB-231 xenograft in mice [4] | Provoked mitochondria-associated apoptosis; inhibited tumor growth in vivo via ROS/NF-κB/HIF-1α axis [4] | Not directly compared with standard agents in provided data |
For researchers to replicate and evaluate these studies, here are the core methodologies employed in the cited experiments.
This compound exerts its antitumor effects through multiple pathways, which are crucial for its role as a chemosensitizer. The diagram below illustrates the key mechanisms identified in lung and hepatoma cancers.
The experimental data suggests that this compound holds significant potential as a complementary agent in cancer therapy, primarily due to two key properties:
For researchers, the next steps involve:
The table below summarizes key experimental findings on how this compound inhibits cancer cell growth and enhances Cisplatin's effects.
| Cancer Type / Cell Line | Key Findings on this compound Monotherapy | Combination Effect with Cisplatin (CDDP) | Primary Proposed Mechanisms | Experimental Models |
|---|---|---|---|---|
| Hepatoma (HepG2) [1] [2] | Suppressed cell proliferation; arrested cell cycle at G0/G1 phase. | Enhanced sensitivity to CDDP; synergistic inhibitory effect on cell growth [1] [2]. | Up-regulation of phosphorylated MKK7, activating the JNK signaling pathway [1] [2]. | In vitro (Human HepG2 cells) |
| Lung Cancer (A549, SK-MES-1, NCI-H292) [3] | Inhibited cell proliferation and enhanced apoptosis. | Increased sensitivity of drug-resistant A549/CDDP cells to CDDP; suppressed tumor growth in vivo [3]. | Inhibition of PI3K/Akt signaling pathway; regulation of mitochondrial function and apoptosis proteins (↑Bax, ↓Bcl-2, Bcl-xL) [3]. | In vitro & In vivo (Nude mouse xenograft model) |
| Lung Cancer (A549/cis-DDP) [3] | Inhibited proliferation of CDDP-resistant cells. | Potent reversal of CDDP resistance [3]. | Down-regulation of multidrug resistance-associated proteins (MRP1, MRP5, P-gp) [3]. | In vitro (Drug-resistant cell line) |
To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies.
1. Cell Proliferation and Viability (MTT Assay) [1] [3]
2. Apoptosis Analysis (Flow Cytometry) [3]
3. Protein Expression Analysis (Western Blot) [1] [3]
4. In Vivo Efficacy Study (Xenograft Model) [3]
The following diagrams illustrate the primary molecular mechanisms by which this compound is proposed to exert its anti-cancer and chemosensitizing effects, based on the experimental data.
1. This compound's Role in MKK7/JNK Pathway and Chemosensitization
This diagram shows how this compound activates a key stress-response pathway in hepatoma cells to inhibit growth and enhance Cisplatin's effect.
2. This compound's Role in PI3K/Akt Pathway and Drug Resistance Reversal
This diagram illustrates how this compound inhibits a pro-survival pathway in lung cancer cells, promoting death and reversing resistance to Cisplatin.
The experimental data demonstrates that this compound is not merely a direct anticancer agent but also a potent chemosensitizer that can enhance the efficacy of Cisplatin and help overcome multidrug resistance through multiple mechanisms [1] [3] [2].
For researchers, the most promising directions include:
Alpinetin, a natural flavonoid, exerts its effects primarily by inhibiting the PI3K/AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism [1] [2]. The table below summarizes its core mechanisms and molecular targets.
| Mechanism of Action | Key Molecular Targets | Observed Effects | Experimental Models |
|---|---|---|---|
| Inhibition of PI3K/AKT pathway activation [3] [4] | GAPDH, HRAS, SRC, EGFR, AKT1 [3] [4] | ↓ Cell proliferation, ↓ migration, ↑ apoptosis, G1 cell cycle arrest [3] [4] | Clear cell renal cell carcinoma (ccRCC) in vitro & in vivo [3] [4] |
| Modulation of insulin signaling [5] | PPARγ, PI3K/AKT [5] | ↑ Glucose uptake, ↑ Insulin sensitivity, Facilitated GLUT4 translocation [5] | Insulin-resistant adipocytes in vitro, Type 2 Diabetic mouse model in vivo [5] |
| Activation of JNK pathway via upstream kinase [6] | MKK7 [6] | ↓ Hepatoma cell proliferation, G0/G1 cell cycle arrest, Chemosensitization to CDDP [6] | HepG2 hepatoma cells in vitro [6] |
| Anti-inflammatory & Antioxidant Effects [7] [8] | NF-κB, MAPKs (ERK, JNK, p38) [7] | ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), ↓ COX-2, ↑ Antioxidant enzymes (SOD, CAT, GSH-Px) [7] [8] | RAW 264.7 macrophages in vitro, LPS-induced mouse ALI model, Rat ischemic stroke model [7] [8] |
The potency of this compound is quantified through various functional assays. The following table consolidates key experimental findings from different studies.
| Pharmacological Activity | Experimental Assay | Key Quantitative Results | Research Context |
|---|---|---|---|
| Anti-proliferation | Cell Counting Kit-8 (CCK-8) [3] [4] | Significant inhibition of ccRCC cell proliferation [3] [4] | Renal Cancer |
| Methyl Thiazolyl Tetrazolium (MTT) [6] | Suppressed HepG2 hepatoma cell proliferation [6] | Liver Cancer | |
| Pro-apoptotic | Annexin V PE/7-AAD assay [3] [4] | Induced significant apoptosis in ccRCC cells [3] [4] | Renal Cancer |
| Cell Cycle Arrest | Flow Cytometry [3] [4] [6] | Blocked ccRCC cells in G1 phase [3] [4]; Arrested HepG2 cells in G0/G1 phase [6] | Renal & Liver Cancer |
| Anti-migration | Transwell chamber; ibidi scratch assay [3] [4] | Significantly inhibited migration of ccRCC cells [3] [4] | Renal Cancer |
| Anti-inflammatory | ELISA (for TNF-α, IL-6, IL-1β) [7] | Reduced cytokine secretion in LPS-stimulated RAW 264.7 cells [7] | Inflammation Models |
| Antioxidant | Biochemical Activity Assays [8] | ↓ MDA; ↑ CAT, GSH-Px, SOD activities in rat brain [8] | Neuroprotection |
| In Vivo Anti-tumor | Nude mouse tumorigenesis assay [3] [4] | Inhibited tumor growth in ccRCC xenograft models [3] [4] | Renal Cancer |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments cited in the guide.
This set of protocols is commonly used to evaluate the multi-faceted anti-cancer effects of a compound like this compound.
This protocol is critical for confirming the proposed mechanism of action.
The following diagrams illustrate the signaling pathway targeted by this compound and a generalized workflow for the key experiments discussed.
Diagram 1: this compound Inhibition of the PI3K/AKT Pathway. This compound inhibits the activation of the PI3K/AKT pathway, a key signaling cascade for cell growth and survival. The red arrows highlight the points of inhibition by this compound, based on findings from multiple studies [3] [4] [5].
Diagram 2: Workflow for Validating this compound Effects. This flowchart outlines a logical sequence of experiments to comprehensively evaluate the anti-cancer effects of this compound and validate its action on the PI3K/AKT pathway.
This compound's profile as a natural product with low reported systemic toxicity is a significant advantage [9] [10]. However, a key challenge for its development is its poor oral bioavailability, which is linked to extensive first-pass glucuronidation [9] [10]. This pharmacokinetic drawback is a primary focus for pharmaceutical scientists, who are exploring strategies like novel drug delivery systems to overcome it.
In contrast, many small-molecule PI3K/AKT inhibitors, while potent, often face challenges with off-target effects and toxicity due to the pathway's critical role in normal physiology [1] [2]. This compound's multi-target and pathway-specific nature may offer a more favorable therapeutic window.
The table below consolidates quantitative data and key findings from studies on this compound's effects against several cancer cell lines.
| Cancer Type | Cell Line(s) Tested | Key Effects and Findings | Proposed Mechanism(s) of Action | Key Supporting Experimental Data |
|---|
| Pancreatic Cancer [1] | BxPC-3, PANC-1, AsPC-1 | Inhibited cell viability; induced apoptosis in a dose- and time-dependent manner. | Mitochondrial apoptosis pathway | - MTT assay: Cell viability inhibition [1]
The studies cited consistently employed standard, well-established cellular and molecular biology techniques to validate this compound's efficacy. Key methodologies are detailed below.
Cell Viability and Proliferation Assays
Apoptosis Detection
Cell Cycle Analysis
Western Blot Analysis
Caspase Activity Assay
The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways, as illustrated below.
| Feature | This compound | Conventional NSAIDs |
|---|---|---|
| Classification | Natural dihydroflavonoid [1] [2] | Synthetic/semi-synthetic acidic drugs (e.g., Ibuprofen, Diclofenac, Celecoxib) [3] [4] |
| Primary Molecular Target | Multiple pathways: TLR4/MyD88/NF-κB, MAPK (p38, JNK, ERK), NRF2/HO-1 [1] [5] [6] | Cyclooxygenase (COX) enzymes (COX-1 & COX-2) [3] [4] [7] |
| Primary Action | Inhibits transcription of pro-inflammatory genes (e.g., TNF-α, IL-6); enhances antioxidant defenses [1] [5] [6] | Inhibits synthesis of prostaglandins (pain, fever, inflammation mediators) [3] [4] |
| Therapeutic Application | Preclinical research for myocardial infarction, liver disease, osteoarthritis, acute lung injury [1] [8] [5] | Clinically approved for pain, fever, inflammation (e.g., headaches, arthritis, dysmenorrhea) [3] [4] [7] |
| Key Safety Profile (from research) | Preclinical studies report low systemic toxicity [2]. Human safety profile is not yet established. | Well-documented risks: GI ulcers/bleeding, increased cardiovascular events, kidney impairment [3] [4] [7] |
Supporting data for this compound's effects come from various animal and cell-based models, demonstrating its potential across different inflammatory conditions.
The diagrams below illustrate the distinct anti-inflammatory pathways of NSAIDs and this compound.
To help in evaluating the evidence, here are the core methodologies from key studies:
In Vivo (Animal Models):
In Vitro (Cell Studies):
The following table summarizes core experimental data that validates molecular docking predictions for this compound across different biological contexts.
| Therapeutic Context | Core Target / Pathway (from docking predictions) | Experimental Validation Methods | Key Experimental Findings |
|---|
| Type 2 Diabetes & Bone Loss [1] | PPARγ (identified via network pharmacology and molecular docking) | • In vivo: High-fat diet-induced diabetic mice model. Treatments: this compound (25, 50 mg/kg) vs. Rosiglitazone (5 mg/kg). • In vitro: 3T3-L1 adipocytes. Insulin resistance induced by TNF-α. • Assays: Glucose tolerance tests (GTT, ITT); Serum insulin, adiponectin levels; RNA sequencing; qPCR; Western blot; Immunohistochemistry (bone morphology). | • Restored insulin sensitivity and glucose tolerance. • Promoted GLUT4 translocation and glucose uptake in adipocytes. • Up-regulated PPARγ and PI3K/AKT pathway genes. • Prevented rosiglitazone-associated bone loss, confirming selective PPARγ modulation. | | Gastric Cancer [2] | Urease Enzyme (binding affinity: -5.097 kcal/mol from docking) | • In vitro: Cytotoxicity (MTT assay) on gastric carcinoma cell lines (SNU-1, Hs 746T, KATO III) and normal HUVECs. • Enzyme Inhibition: Spectroscopic measurement of ammonia production from urea hydrolysis. | • Showed dose-dependent anti-proliferative activity against gastric cancer cells (IC50: 424-586 μg/mL). • Lower cytotoxicity in normal HUVEC cells. • Exhibited direct urease enzyme inhibition. | | Anti-inflammatory & Antioxidant [3] | Multiple pathways, including JAK2/STAT3 and TLR4/NF-κB (as per reviewed literature) | • In vivo: LPS-induced mastitis in mice model. • In vitro: Cell-based assays measuring inflammatory markers and oxidative stress. | • Suppressed production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). • Inhibited activation of JAK2/STAT3 and TLR4/NF-κB signaling pathways. • Attenuated oxidative stress. |
For researchers looking to replicate or design similar validation studies, here are the detailed methodologies from the cited works.
This protocol is adapted from the study on Type 2 Diabetes [1].
This protocol is adapted from the study on gastric cancer and urease inhibition [2].
The diagram below illustrates the logical flow from computational prediction to experimental validation, as demonstrated in the research on this compound's anti-diabetic effects [1].
To ensure your validation studies are robust and reproducible, consider these points highlighted across the literature [1] [4] [2]:
| Inhibitor Name | Class | IC₅₀ / Inhibition Constant | Experimental Model (Enzyme Source) | Reference |
|---|---|---|---|---|
| Alpinetin | Flavonoid | IC₅₀ = 21.86 ± 1.44 μg/ml [1] | Jack bean (Canavalia ensiformis) [1] | |
| Thiourea | Standard Inhibitor | Used as a positive control [1] | Jack bean (Canavalia ensiformis) [1] | |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Thiourea derivative | Potent inhibitor (specific value not given) [2] | Jack bean (Canavalia ensiformis) [2] | |
| Acetohydroxamic Acid (AHA) | Hydroxamate | Prescription drug (Lithostat) [2] | Clinical use for urinary infection [2] | |
| Barbiturates/Thiobarbiturates | Barbiturate | Inhibition constants in micromolar (μM) range [2] | Jack bean & Sporosarcina pasteurii [2] | |
| Ciprofloxacin | Quinolone antibiotic | Promising inhibitor [2] | Helicobacter pylori & Proteus mirabilis [2] |
For researchers to contextualize these findings, here are the key experimental details:
This compound's inhibition is supported by computational and experimental evidence, while other inhibitors highlight different strategies in the field.
Diagram: Proposed urease inhibition by this compound involves hydrogen bonds and hydrophobic contacts, potentially linked to its broader effects. Standard inhibitors often work by directly binding nickel or mimicking urea.
This compound is a natural flavonoid with a range of reported biological activities beyond urease inhibition, which may be of interest for multi-target therapeutic strategies [3].
Future research should focus on direct head-to-head comparisons with standard inhibitors under identical conditions, structural optimization to improve its potency, and further investigation into whether its urease inhibition contributes to its observed anti-inflammatory and anticancer effects.
The following table consolidates experimental findings on this compound's effects from preclinical studies.
| Pharmacological Effect | Experimental Model | Effective Concentrations/Doses | Key Quantitative Outcomes | Citations |
|---|---|---|---|---|
| Anti-tumor | Human hepatoma (HepG2) cells | 100, 200, 400 μM (in vitro) | ↓ Cell proliferation; ↑ apoptosis; ↑ p-MKK7 expression | [1] |
| Lung cancer (A549) cells | 50, 100, 200 μM (in vitro) | ↓ Cell proliferation; ↑ apoptosis; ↓ p-Akt | [2] | |
| Lung cancer xenograft (mice) | 50 mg/kg (in vivo) | Enhanced sensitivity to CDDP; ↓ tumor weight & volume | [2] | |
| Neuroprotective | Rat ischemic stroke model (Rt.MCAO) | 25, 50, 100 mg/kg (in vivo, i.p.) | ↓ Infarct volume by up to 30%; ↑ neuronal density; ↓ MDA; ↑ SOD, CAT, GSH-Px | [3] |
| Anti-inflammatory | OVA-induced allergic asthma (mice) | 50, 100 mg/kg (in vivo) | ↓ Inflammatory cell infiltration; ↓ IL-4, IL-5, IL-13, IgE; ↓ p-PI3K, p-AKT, p-p65 | [4] |
| LPS-stimulated RAW 264.7 macrophages | 12.5, 25, 50 μg/mL (in vitro) | ↓ Pro-inflammatory cytokines; ↓ phosphorylation of NF-κB pathway proteins | [4] | |
| Anti-cachexia | Cancer cachexia (C2C12 myotubes) | 25, 50, 100 μM (in vitro) | Attenuated myotube atrophy; ↓ expression of Atrogin-1 & MuRF1 | [5] |
| Lewis lung carcinoma cachexia (mice) | Not specified (in vivo) | ↓ Loss of body weight & muscle mass; ↓ serum TNF-α, IL-1β, IL-6 | [5] | |
| Hepatoprotective | High-fat diet-induced NAFLD (mice) | 25, 50, 100 mg/kg (in vivo) | ↓ Body & liver weight; ↓ serum TG, TC, NEFA; ↓ MDA; ↑ SOD; ↓ TNF-α, IL-6 | [6] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.
Cell Viability and Proliferation Assay (MTT Assay)
Apoptosis Analysis by Flow Cytometry
Western Blot Analysis
In Vivo Disease Models
This compound exerts its effects by modulating multiple cellular signaling pathways. The diagram below illustrates its primary mechanisms of action, particularly its anti-inflammatory and anti-tumor effects.
Key Signaling Pathways Modulated by this compound
The diagram shows how this compound's biological effects are mediated through the inhibition of pro-inflammatory and pro-tumorigenic pathways (red) and the activation of protective and anti-tumor pathways (green) [1] [4] [5].
A critical factor in designing in vivo studies is this compound's pharmacokinetic profile. Research indicates that this compound undergoes extensive glucuronidation, leading to poor oral bioavailability [7] [8] [9]. Metabolic studies in rats have identified the prototype compound, glucuronide conjugates, and phenolic acids as the predominant forms in plasma, urine, bile, and feces [8]. Consequently, common in vivo administration routes include intraperitoneal (i.p.) injection to ensure sufficient systemic exposure [3].